2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)

Food contaminant analysis 3-MCPD diester Glycidyl ester formation

2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate), systematically referred to as 1,3-Dilinoleoyl-2-chloropropanediol, is a synthetic chlorinated diglyceride belonging to the monochloropropanediol (MCPD) diester family. Its molecular structure features a 2-chloro-1,3-propanediol backbone symmetrically esterified with two linoleic acid (C18:2, ω-6) chains.

Molecular Formula C39H67ClO4
Molecular Weight 635.4 g/mol
Cat. No. B12309493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)
Molecular FormulaC39H67ClO4
Molecular Weight635.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl
InChIInChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
InChIKeyJPFKFYGUGINXTE-WVZYQCMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dilinoleoyl-2-chloropropanediol (CAS 1432592-04-5): Structural Identity and Procurement Context


2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate), systematically referred to as 1,3-Dilinoleoyl-2-chloropropanediol, is a synthetic chlorinated diglyceride belonging to the monochloropropanediol (MCPD) diester family . Its molecular structure features a 2-chloro-1,3-propanediol backbone symmetrically esterified with two linoleic acid (C18:2, ω-6) chains . This compound is commercially supplied primarily as an analytical reference standard for food contaminant research, where the chloropropanediol core serves as the key structural motif of interest .

Why 1,3-Dilinoleoyl-2-chloropropanediol Cannot Be Replaced by Other MCPD Diesters in Analytical and Experimental Workflows


Chloropropanediol diesters are not interchangeable reagents. The fatty acyl composition dictates both the hydrolysis kinetics and the chromatographic retention behavior of these compounds . A 2025 isotope-tracer study demonstrated that diacylglycerols containing linoleic acid generated the highest levels of 3-MCPD diesters and glycidyl esters under thermal conditions, substantially exceeding those formed from saturated or monounsaturated analogs . Substituting the linoleoyl chains with oleoyl or stearoyl chains, or altering the chlorine position from the 2- to the 3-carbon of the glycerol backbone, yields molecules with distinct physicochemical properties—including different solubility, stability, and mass spectrometric fragmentation patterns—that render them unsuitable as surrogates for method development or quantification .

Quantitative Differentiation Evidence for 1,3-Dilinoleoyl-2-chloropropanediol Against Closest Analogs


Linoleoyl vs. Oleoyl MCPD Diester: Thermal Contaminant Formation Yield

In a controlled heating study using deuterium-labeled diacylglycerol (DAG) precursors spiked into palm oil at 250 °C, DAGs containing linoleic acid generated significantly higher yields of 3-MCPD diesters (predominantly the dilinoleoyl diester) compared to DAGs esterified with oleic acid . Linoleoyl DAGs produced the highest overall levels of both 3-MCPD diesters and glycidyl esters among all six fatty acid types tested .

Food contaminant analysis 3-MCPD diester Glycidyl ester formation

Regioisomeric Identity: 2-Chloro (1,3-Diester) vs. 3-Chloro (1,2-Diester) Differentiation

The target compound (1,3-dilinoleoyl-2-chloropropanediol, CAS 1432592-04-5) is the 2-chloro regioisomer, bearing the chlorine atom at the central (sn-2 equivalent) carbon with linoleoyl esters at both terminal positions. Its regioisomeric counterpart, rac-1,2-dilinoleoyl-3-chloropropanediol (CAS 74875-96-0), places chlorine at a terminal carbon . These two compounds are chromatographically distinguishable and exhibit distinct InChI Keys (JPFKFYGUGINXTE-MAZCIEHSSA-N vs. DRJDHVCKVJFJLH-MAZCIEHSSA-N), confirming they are separate chemical entities that cannot be used interchangeably in analytical methods .

Structural isomerism Mass spectrometry Chromatographic separation

Fatty Acyl Impact on MCPD Diester Hydrolysis Kinetics in Intestinal Lipase Models

In a simple intestinal model using pancreatic lipase, 3-MCPD diesters (a class to which the target compound belongs as the 2-MCPD analog) underwent slower enzymatic hydrolysis than 3-MCPD monoesters . While this study examined 3-MCPD rather than 2-MCPD esters, and did not disaggregate by fatty acid type, it establishes a class-level principle: the diester form releases free MCPD approximately 3-fold slower at early time points compared to the monoester form (45% vs. >95% release at 1 minute) . Because the linoleoyl diester is the predominant diester species formed in vegetable oils , its hydrolysis behavior is directly relevant to exposure modeling.

Bioavailability Enzymatic hydrolysis Toxicological risk assessment

Storage and Handling Requirements: Light and Temperature Sensitivity Relative to Saturated Analogs

The target compound is explicitly classified as light sensitive and temperature sensitive by its certified reference material supplier, requiring storage in amber vials under freezer conditions (−86 °C) . This dual sensitivity is attributable to the bis-linoleoyl (polyunsaturated) architecture, which is prone to oxidation, and the reactive 2-chloro leaving group . In contrast, the saturated distearoyl analog (1,3-distearoyl-2-chloropropanediol, CAS 26787-56-4) exists as a solid at room temperature (mp 51–54 °C) and is stable under ambient shipping conditions , representing a meaningfully different handling profile.

Stability Storage conditions Procurement specifications

Reactivity Differentiation: The 2-Chloro Leaving Group as a Synthetic Handle

The chlorine atom in 2-chloropropane-1,3-diyl diesters functions as a competent leaving group for nucleophilic substitution reactions . This reactivity has been exploited in prodrug design: 1,3-dipalmitoyl-2-chloropropanediol (the fully saturated analog) has been employed as a synthetic intermediate to prepare prodrugs of piroxicam and lornoxicam with improved bioavailability . While the target dilinoleoyl compound has not been directly evaluated in this prodrug context, it shares the identical 2-chloro-1,3-propanediol scaffold and is expected to exhibit analogous reactivity, with the additional property that the polyunsaturated linoleoyl chains confer greater membrane permeability.

Nucleophilic substitution Prodrug synthesis Lipid derivatization

Recommended Application Scenarios for 1,3-Dilinoleoyl-2-chloropropanediol Based on Verified Differentiation Evidence


Analytical Reference Standard for LC-MS/MS Quantification of 2-MCPD and 3-MCPD Diesters in Refined Vegetable Oils

This compound serves as the most analytically relevant calibration standard for methods targeting MCPD diesters in linoleic acid-rich oils (e.g., soybean, sunflower, corn oil). As demonstrated by Chen et al. (2025), linoleoyl-DAGs produce the highest yields of MCPD diesters under thermal conditions . Its distinct InChI Key and SMILES string ensure unambiguous identification in chromatographic methods, separating it from the 3-chloro regioisomer. Laboratories performing AOAC, AOCS, or EFSA-compliant contaminant testing should prioritize this standard to match the predominant diester species formed in polyunsaturated oils.

In Vitro Enzymatic Hydrolysis and Bioavailability Modeling of Chloropropanediol Esters

For researchers investigating the gastrointestinal release of free chloropropanediols from esterified contaminants, the dilinoleoyl diester represents the diester subclass most relevant to actual dietary exposure . The class-level hydrolysis data from Seefelder et al. (2008) indicate that diesters release free MCPD approximately 90-fold slower than monoesters . Using the linoleoyl variant in such studies provides data directly translatable to risk assessment for the predominant contaminant species in the food supply.

Synthetic Intermediate for Lipid-Based Prodrug Conjugates and Derivatization Chemistry

The 2-chloro leaving group enables nucleophilic substitution reactions for attaching amine-, thiol-, or hydroxyl-bearing drug molecules to a diacylglycerolipid carrier . As established by Passarotti et al. (1995), 2-chloropropane-1,3-diyl diesters have been successfully employed as prodrug scaffolds for NSAIDs . The dilinoleoyl variant offers the additional advantage of polyunsaturated fatty acyl chains, which may enhance membrane partitioning and lymphatic transport of the conjugated drug, a feature not available with saturated-chain analogs.

Stability and Degradation Studies of Polyunsaturated Chlorinated Lipids Under Processing and Storage Conditions

The compound's documented light and temperature sensitivity makes it a suitable probe molecule for studying oxidative degradation pathways of chlorinated lipids during edible oil refining, storage, and thermal processing. Its polyunsaturated linoleoyl chains render it more susceptible to oxidation than the saturated distearoyl analog (stable at room temperature) , enabling researchers to use it as a worst-case model compound when evaluating mitigation strategies for chloropropanediol ester formation.

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